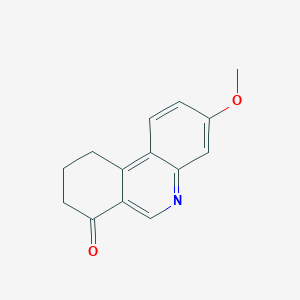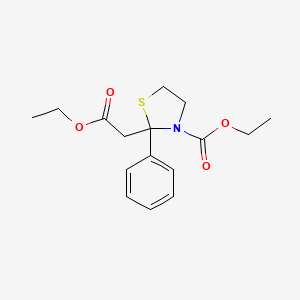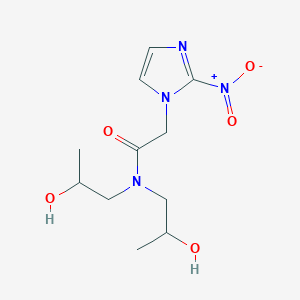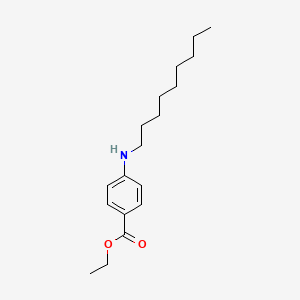![molecular formula C21H28OS B14006548 2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol CAS No. 17258-84-3](/img/structure/B14006548.png)
2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol is an organic compound with the molecular formula C27H32O3S. It is a derivative of phenol, characterized by the presence of tert-butyl groups and a phenylsulfanyl methyl group. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-di-tert-butylphenol with a phenylsulfanyl methylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs Friedel-Crafts alkylation techniques, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens can be used under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of thiols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Used in the stabilization of fuels and lubricants to prevent oxidation.
Mecanismo De Acción
The antioxidant properties of 2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this process, while the tert-butyl groups provide steric hindrance, enhancing the stability of the compound. The phenylsulfanyl group further contributes to its antioxidant activity by stabilizing the phenoxyl radical formed during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Similar antioxidant properties but lacks the phenylsulfanyl group.
Butylated hydroxytoluene (BHT): Widely used antioxidant with similar tert-butyl groups but different overall structure.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with a methyl group instead of the phenylsulfanyl group.
Uniqueness
2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol stands out due to the presence of the phenylsulfanyl group, which enhances its antioxidant properties and provides additional stability compared to similar compounds .
Propiedades
Número CAS |
17258-84-3 |
|---|---|
Fórmula molecular |
C21H28OS |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C21H28OS/c1-20(2,3)17-12-15(13-18(19(17)22)21(4,5)6)14-23-16-10-8-7-9-11-16/h7-13,22H,14H2,1-6H3 |
Clave InChI |
KQPYUXWQANMRLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


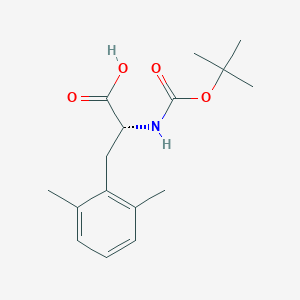
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)
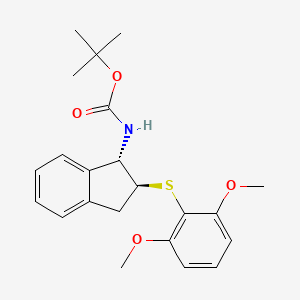

![(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
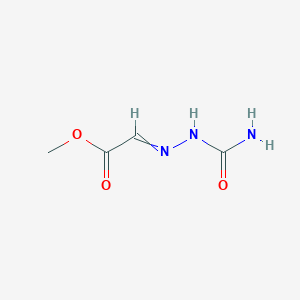
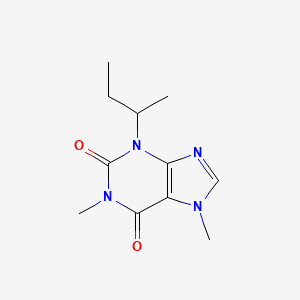
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
